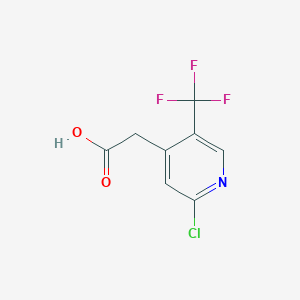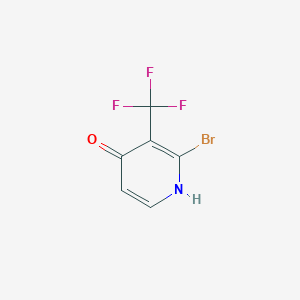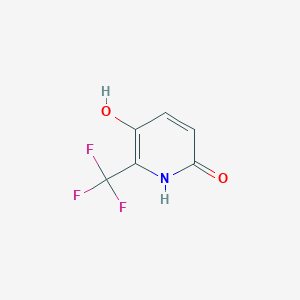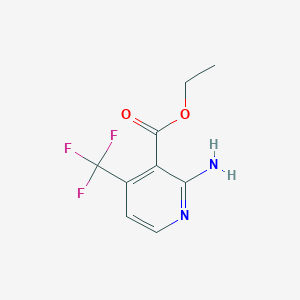
(E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid
概要
説明
Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups . They are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Boronic acids are not found in nature . They are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines .
Synthesis Analysis
Boronic acids are derived synthetically from primary sources of boron such as boric acid, which is made by the acidification of borax with carbon dioxide . Borate esters, the main precursors for boronic acid derivatives, are made by simple dehydration of boric acid with alcohols . The first preparation and isolation of a boronic acid was reported by Frankland in 1860 . Boronic acids are the products of the second oxidation of boranes .Molecular Structure Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids, having a pKa value of 4–10 . This bond strength originates from conjugation between the lone pairs on the oxygens and boron’s vacant orbital, which confers partial double bond character to the B–O linkage .Chemical Reactions Analysis
Boronic acids have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior . Key structure–reactivity relationships clearly indicated that both boronic acid structure and solution pH must be carefully considered .Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are considered Lewis acids, having a pKa value of 4–10 . This bond strength originates from conjugation between the lone pairs on the oxygens and boron’s vacant orbital, which confers partial double bond character to the B–O linkage .科学的研究の応用
Sensing Applications
Boronic acids, including (E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, both homogeneous assays and heterogeneous detection. The boronic acid can be used at the interface of the sensing material or within the bulk sample to detect the presence of analytes .
Biological Labelling and Protein Manipulation
The interaction of boronic acids with proteins allows for their use in biological labelling and protein manipulation. This includes the modification of proteins, which can be essential for understanding protein function and interactions within biological systems .
Separation Technologies
Boronic acids are utilized in separation technologies due to their selective binding to diols. This property can be harnessed for the electrophoresis of glycated molecules and can be employed in the development of microparticles for analytical methods .
Therapeutic Development
The interaction of boronic acids with biological molecules makes them candidates for the development of therapeutics. They have been explored for their potential in treating diseases such as cancer, diabetes, and inflammation, where their ability to target specific biological pathways can be leveraged .
Carbohydrate Chemistry and Glycobiology
In the field of carbohydrate chemistry and glycobiology, boronic acids play a crucial role. They are involved in the analysis, separation, protection, and activation of carbohydrates, which are fundamental processes in the study of complex biological systems .
Dynamic Click Chemistry
Boronic acids are also used in dynamic click chemistry for the synthesis of responsive materials with potential applications in drug delivery and antitumor activity. For instance, they can be used to create multistimuli-responsive hydrogels that exhibit potent antitumor activity .
作用機序
Boronic acids and boronic acid analogs have been employed for a number of biomedical applications, for example, in sensors and drug delivery . Sensing occurs primarily through the formation of boronate esters with 1,2- or 1,3-diols present on the substrate . Careful design of macromolecules containing boronic acids can also allow for the controlled release of encapsulated pharmaceuticals .
Safety and Hazards
将来の方向性
Boronic acids are increasingly being seen in approved drugs . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
特性
IUPAC Name |
[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c1-6(10-13)7-2-4-8(5-3-7)9(11)12/h2-5,11-13H,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSCFSAPALJOFA-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=NO)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)/C(=N/O)/C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(4-(1-(hydroxyimino)ethyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















